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Compound of Interest

Compound Name: 5-Chlorotryptophol

CAS No.: 61220-51-7

Cat. No.: B1314208 Get Quote

CAS Registry Number: 61220-51-7 IUPAC Name: 2-(5-chloro-1H-indol-3-yl)ethanol Molecular

Formula: C₁₀H₁₀ClNO[1]

Executive Technical Summary
5-Chlorotryptophol is a synthetic indole derivative characterized by a chlorine substitution at

the C5 position and a hydroxyethyl side chain at C3.[1] It serves as a critical intermediate in the

synthesis of melatonin receptor agonists (MT1/MT2) and serotonin modulators. Unlike its

natural analog 5-hydroxytryptophol (a biomarker for alcohol metabolism), the 5-chloro variant is

primarily utilized as a lipophilic probe to map the halogen-binding pockets of G-protein-coupled

receptors (GPCRs).

Its structural significance lies in the bioisosteric replacement of the 5-methoxy group of

melatonin or the 5-hydroxy group of serotonin with chlorine, enhancing membrane permeability

and metabolic stability while retaining core binding affinity.

Molecular Architecture & Physicochemical
Properties
The molecule consists of a planar indole scaffold which acts as the hydrophobic anchor. The

C5-chlorine atom introduces a distinct electronic and steric profile compared to the native 5-

hydroxy or 5-methoxy groups found in endogenous tryptamines.
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Structural Connectivity Map
The following diagram illustrates the functional connectivity of the molecule, highlighting the

pharmacophore regions critical for receptor interaction.
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Figure 1: Pharmacophore map of 5-Chlorotryptophol showing functional regions.

Physicochemical Data Profile
Property Value Significance

Molecular Weight 195.65 g/mol
Fragment-like, suitable for lead

optimization.[1]

LogP (Predicted) ~2.5 - 2.9

Higher lipophilicity than

tryptophol (LogP ~1.8),

improving BBB penetration.

H-Bond Donors 2 Indole NH and Hydroxyl OH.[1]

H-Bond Acceptors 1 Hydroxyl Oxygen.[1]

Topological Polar Surface Area 36 Å²
Indicates excellent passive

membrane transport.

pKa (Indole NH) ~16.5
Very weak acid; remains

neutral at physiological pH.[1]

Advanced Synthesis Protocol
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The most robust laboratory-scale synthesis utilizes the Speeter-Anthony procedure adaptation

or the direct reduction of 5-chloroisatin.[1] The protocol below details the reduction of 5-

chloroindole-3-glyoxyl chloride, which ensures high regioselectivity and purity.

Reaction Scheme Overview
Acylation: 5-Chloroindole + Oxalyl Chloride

5-Chloroindole-3-glyoxyl chloride.[1]

Esterification/Amidation (Optional): Conversion to glyoxylate ester or amide for easier

handling.[1]

Reduction: Lithium Aluminum Hydride (LiAlH₄) reduction of the glyoxyl intermediate to the

tryptophol.[1]

Detailed Methodology (Self-Validating Protocol)
Reagents:

5-Chloroindole (1.0 eq)

Oxalyl Chloride (1.2 eq)

Lithium Aluminum Hydride (LiAlH₄) (3.0 eq)[1]

Anhydrous Tetrahydrofuran (THF)

Diethyl Ether

Step 1: Formation of the Glyoxyl Intermediate

Dissolve 5-chloroindole in anhydrous diethyl ether at 0°C under nitrogen atmosphere.

Dropwise add oxalyl chloride. The solution will turn yellow/orange, and a precipitate (the

glyoxyl chloride) will form immediately.

Stir for 1 hour at 0°C, then 2 hours at room temperature.
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Validation: TLC should show complete consumption of the starting indole.

Isolate the solid intermediate by filtration (avoid moisture exposure).

Step 2: Reduction to 5-Chlorotryptophol

Suspend LiAlH₄ in anhydrous THF in a dry 3-neck flask under nitrogen. Cool to 0°C.

Slowly add the glyoxyl chloride intermediate (solid or dissolved in THF) to the hydride

suspension. Caution: Exothermic reaction with gas evolution.

Heat to reflux for 4–6 hours to ensure complete reduction of both the ketone and the acid

chloride/ester functionalities.

Workup (Fieser Method): Cool to 0°C. Carefully quench by adding:

mL water

mL 15% NaOH

mL water (where

is the weight of LiAlH₄ in grams).

Stir until the aluminum salts form a granular white precipitate. Filter through Celite.

Concentrate the filtrate to yield crude 5-chlorotryptophol.

Purification: Recrystallize from benzene/hexane or purify via silica gel flash chromatography

(Eluent: EtOAc/Hexane).

Synthesis Workflow Diagram
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Figure 2: Step-by-step synthesis workflow via the glyoxyl chloride route.

Analytical Characterization (Validation)
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To confirm the identity of the synthesized compound, compare spectral data against these

standard values.

Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ or DMSO-d₆[1]

Aromatic Region (3H):

H4 (d, ~7.5 ppm): Doublet, deshielded by the indole ring current.

H7 (d, ~7.2 ppm): Doublet.

H6 (dd, ~7.0 ppm): Doublet of doublets, characteristic of the 5-Cl substitution pattern.

Indole NH (br s, >10 ppm): Broad singlet, exchangeable with D₂O.[1]

Side Chain (4H):

CH₂-OH (t, ~3.8 ppm): Triplet, deshielded by oxygen.

Ar-CH₂ (t, ~2.9 ppm): Triplet, benzylic protons.

Mass Spectrometry (MS)
Molecular Ion: m/z 195 (M⁺) and 197 (M+2).

Isotope Pattern: A characteristic 3:1 ratio between the 195 and 197 peaks confirms the

presence of a single Chlorine atom.

Biological Interface & Pharmacology
5-Chlorotryptophol is primarily investigated for its interaction with Melatonin Receptors (MT1

and MT2).

Mechanism of Action[2][3][4][5][6]
Melatonin Receptors: The 5-chloro substituent mimics the 5-methoxy group of melatonin.[1]

The chlorine atom occupies a specific hydrophobic pocket in the receptor, often leading to
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high affinity binding.

Serotonin Receptors: It may show weak affinity for 5-HT receptors but lacks the basic amine

nitrogen required for strong activation of 5-HT1/5-HT2 subtypes, making it more selective for

non-aminergic targets or as a neutral antagonist scaffold.[1]

Metabolic Stability: The chlorine atom blocks metabolic hydroxylation at the 5-position,

potentially extending the half-life compared to unsubstituted tryptophols.

Biological Pathway Map
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Figure 3: Simplified signaling pathway for melatonin receptor modulation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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